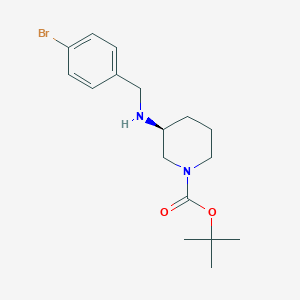

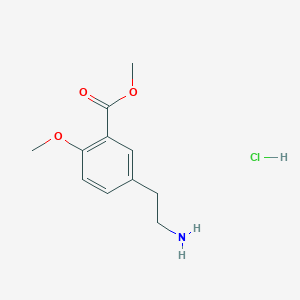

![molecular formula C17H13Cl2NO2S B3019745 4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione CAS No. 339108-51-9](/img/structure/B3019745.png)

4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione" is a chemical entity that appears to be related to a class of organic compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behaviors, which can be extrapolated to hypothesize about the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of chlorinated aromatic rings and sulfur-containing moieties, as seen in the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, which employs a Baker-Venkatraman transformation . Similarly, the synthesis of 3-methylthio-substituted compounds from aryl methyl ketones suggests that the target compound could also be synthesized through a method involving the introduction of a sulfur-containing group to a chlorinated aromatic precursor .

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and dione groups has been studied, such as in the case of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, which forms orthorhombic crystals and consists of three rigid rings connected by single bonds . This suggests that the target compound may also exhibit a rigid structure with a specific conformation influenced by its substituents.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the oxidation of pyrazolines to pyrazoles using a chlorophenyl triazole dione as an oxidizing agent . This indicates that the target compound might also participate in oxidation reactions or act as an oxidizing reagent due to the presence of the dione moiety. The reactivity of the sulfur-containing group in related compounds, as seen in the synthesis of furans, pyrroles, and thiophenes, suggests that the thiomorpholine group in the target compound could also undergo similar cyclization reactions .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as solubility and crystallinity, can be inferred from the molecular and crystal structure analysis . The presence of chlorophenyl groups typically affects the compound's polarity and hence its solubility in various solvents. The chemical properties, such as reactivity and stability, can be deduced from the compound's functional groups, with the dione moiety potentially contributing to redox reactions and the sulfur-containing group participating in nucleophilic substitutions or eliminations .

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

A related compound, "3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione," was synthesized and evaluated for its in vitro anticancer activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory activity. It exhibited cytotoxic effects with an IC50 of 42.30 µM and showed good anti-inflammatory properties, indicating potential therapeutic applications in cancer and inflammation treatment Nadine Uwabagira & B. K. Sarojini, 2019.

Enhanced Material Properties

Another study focused on the chemical "4-Phenyl-l,2,4-triazoline-3,5-dione," known for its extreme reactivity as a dienophile and enophile. Its applications in Diels-Alder reactions, particularly with 2-chlorobutadiene, were highlighted due to its high reactivity, which is at least 1000 times more than tetracyanoethylene (TCNE) and 2000 times more than maleic anhydride. This characteristic suggests its potential in creating novel polymeric materials with enhanced properties S. Mallakpour & G. Butler, 1985.

Synthesis and Structural Analysis

Research on "3-(4-Chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione" showcased its synthesis and crystal structure analysis. The study provided insights into the molecular and crystal structure of the compound, indicating its potential utility in structural biology and materials science M. Ratajczak-Sitarz et al., 1990.

properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2S/c18-13-7-6-12(14(19)8-13)9-20-15(21)10-23-16(17(20)22)11-4-2-1-3-5-11/h1-8,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZBRLLGBHOTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

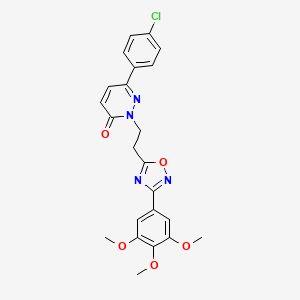

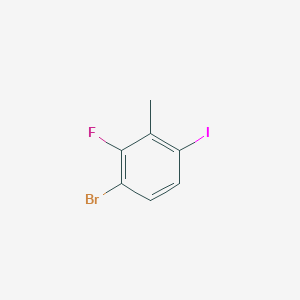

![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)

![1-Cyclohexyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3019679.png)